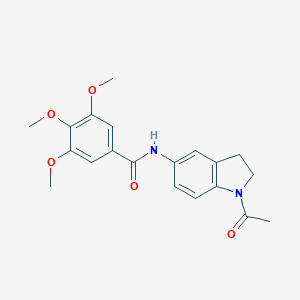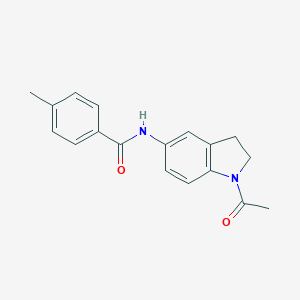
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as CPQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPQ belongs to the class of quinazolinone derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.
Wirkmechanismus
The precise mechanism of action of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes and proteins involved in cancer cell growth and inflammation. It may also modulate certain neurotransmitters in the brain, which could explain its potential in treating neurological disorders.
Biochemical and Physiological Effects:
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to have anti-inflammatory effects, which can help reduce inflammation in the body. It has also been shown to have neuroprotective properties, which could potentially be useful in treating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various scientific research fields. However, one limitation of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is that its precise mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on its use.
Zukünftige Richtungen
There are several potential future directions for research related to 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. One area of interest is the development of targeted therapies for cancer and inflammation based on the use of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone and its potential applications in treating neurological disorders. Finally, studies could investigate the potential use of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in combination with other drugs or therapies to enhance its effectiveness.
Synthesemethoden
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized using a variety of methods, including the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with 2-aminobenzophenone in the presence of a suitable catalyst. Another method involves the reaction of 2-aminobenzophenone with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has shown potential applications in various scientific research fields, including cancer treatment, inflammation, and neurological disorders. Studies have shown that 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory effects and can reduce inflammation in the body. Additionally, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has shown potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone |
|---|---|
Molekularformel |
C24H19ClN4O |
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C24H19ClN4O/c1-16-21(22(25)29(27-16)18-12-6-3-7-13-18)23-26-20-15-9-8-14-19(20)24(30)28(23)17-10-4-2-5-11-17/h2-15,23,26H,1H3 |
InChI-Schlüssel |
LFOUUAMYIOWYLU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)Cl)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=NN(C(=C1C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)Cl)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(benzyloxy)ethyl]-3-{[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B300149.png)

![3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide](/img/structure/B300153.png)
![N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B300155.png)
![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B300157.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B300159.png)





![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B300173.png)